Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate
Overview
Description
Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, also known as ethyl 3-cyanophenylacrylate, is a synthetic organic compound with the molecular formula C10H8N2O2. It is a colorless, low-viscosity liquid that is soluble in water and alcohols and has a pungent odor. Ethyl 3-cyanophenylacrylate has a wide range of applications in the chemical industry, due to its unique properties. It has been used as a crosslinking agent in the production of polymers and as a catalyst in organic reactions. It has also been used as a reagent in the synthesis of organic compounds, such as esters, amides, and nitriles.
Scientific Research Applications
Conformational Impact on Spectroscopy Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate shows notable conformational differences in its polymorphs, leading to significant shifts in CO vibration spectrum. This variance is crucial in spectroscopic analysis and materials science, indicating the sensitivity of molecular structure to spectroscopic properties (Todori et al., 1994).
Copolymerization and Material Properties This compound has been utilized in the copolymerization with styrene. The resulting copolymers, studied for their composition and structure, display high glass transition temperatures, suggesting enhanced chain mobility and potential applications in advanced polymer materials (Kim et al., 1999).
Synthesis and Applications in Pesticide Development Ethyl-2-(p-ethoxyphenyl) propenoate, a related compound, is an important intermediate in synthesizing cycloprothrin, a potential substitute for highly poisonous pesticides. The synthesis method offers insights into eco-friendly and efficient production routes for agriculturally relevant chemicals (Jianquan, 2007).
Crystal Packing and Nontraditional Bonding Interactions Studies on similar compounds reveal intricate crystal packing mechanisms, governed by unusual N⋯π and O⋯π interactions. These insights are valuable for material science and crystal engineering, influencing the development of materials with specific molecular architectures (Zhang et al., 2011).
Polymerization and Chain Transfer Mechanisms The ethyl propenoate variants have been investigated for their role in radical polymerizations, acting as effective chain transfer reagents. This research aids in understanding polymerization processes and developing new polymeric materials (Colombani et al., 1996).
properties
IUPAC Name |
ethyl (E)-3-(3-cyanophenyl)prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)7-6-10-4-3-5-11(8-10)9-13/h3-8H,2H2,1H3/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHOZJMCISWKHW-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.